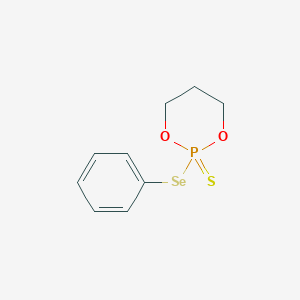![molecular formula C32H47NO5S B12527967 1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-70-3](/img/structure/B12527967.png)
1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of Hexadecanol Chain: The hexadecanol chain can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a hexadecanol halide in the presence of a Lewis acid catalyst.
Introduction of Methoxyphenyl Sulfonyl Group: The methoxyphenyl sulfonyl group can be added via a sulfonylation reaction, where the indole derivative reacts with methoxyphenyl sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Sulfonamide or sulfonyl thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1H-Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness: 1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is unique due to its long hexadecanol chain and methoxyphenyl sulfonyl group, which may confer distinct physical, chemical, and biological properties compared to other indole derivatives
Eigenschaften
CAS-Nummer |
651331-70-3 |
|---|---|
Molekularformel |
C32H47NO5S |
Molekulargewicht |
557.8 g/mol |
IUPAC-Name |
16-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]hexadecan-1-ol |
InChI |
InChI=1S/C32H47NO5S/c1-37-28-21-23-29(24-22-28)39(35,36)33-26-27(32-30(33)19-17-20-31(32)38-2)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-25-34/h17,19-24,26,34H,3-16,18,25H2,1-2H3 |
InChI-Schlüssel |
PMDBFSOTKFYIBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
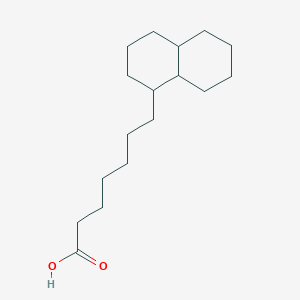
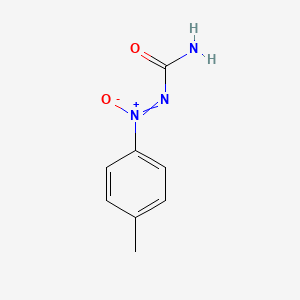
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
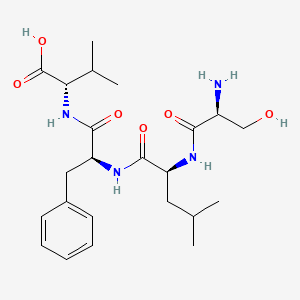
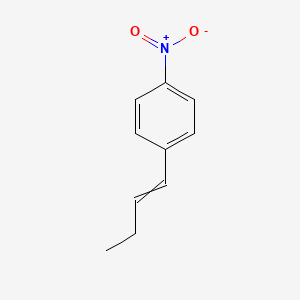
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
